molecular formula C9H6F6O3S B1455667 2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone CAS No. 1346521-39-8

2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone

Cat. No.: B1455667
CAS No.: 1346521-39-8
M. Wt: 308.2 g/mol
InChI Key: HIAONSTWHRDSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone is a chemical compound characterized by the presence of both trifluoromethoxy and trifluoromethyl sulphone groups attached to a benzyl ring. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group, followed by sulfonylation to attach the trifluoromethyl sulphone group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the volatile and reactive nature of the trifluoromethoxylation reagents .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy and trifluoromethyl sulphone groups. These groups can influence the reactivity and binding affinity of the compound, making it effective in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone is unique due to the presence of both trifluoromethoxy and trifluoromethyl sulphone groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring strong electron-withdrawing effects and specific reactivity patterns .

Properties

IUPAC Name

1-(trifluoromethoxy)-2-(trifluoromethylsulfonylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O3S/c10-8(11,12)18-7-4-2-1-3-6(7)5-19(16,17)9(13,14)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAONSTWHRDSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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